3-ethoxy-1,2-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-ethoxy-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKIVWNZOPITDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1,2-thiazole-5-carboxylic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-1,3-thiazolidine-4-carboxylate. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-ethoxy-1,2-thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-ethoxy-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations:
- Bulkier substituents (e.g., 4-fluorophenyl) significantly increase molecular weight and boiling points due to enhanced van der Waals interactions .
- Positional Isomerism : The ethyl group at position 4 (vs. 3) in 4-ethyl-1,2-thiazole-5-carboxylic acid results in distinct collision cross-section (CCS) values, suggesting differences in molecular conformation .
Comparative Analysis of Functional Groups
Biological Activity
3-Ethoxy-1,2-thiazole-5-carboxylic acid (CAS No. 1242172-88-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The presence of the ethoxy group enhances its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against a range of pathogenic bacteria and fungi.
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely documented. Notably, compounds with structural similarities to this compound have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of mitotic kinesins like HSET (KIFC1) which are critical for cell division.
In vitro studies have shown that certain thiazole derivatives can lead to multipolar spindle formation in centrosome-amplified cancer cells, resulting in cell death:
| Compound | IC50 (nM) | Effect |
|---|---|---|
| Inhibitor A | 27 | Induces multipolarity in cancer cells |
| This compound (hypothetical) | TBD | TBD |
This mechanism highlights the potential of thiazoles as effective anticancer agents.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cellular Signaling Modulation : It can affect signaling pathways related to cell proliferation and apoptosis.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
Case Studies
Several studies have explored the biological effects of thiazole derivatives:
- Study on Antimicrobial Activity : A study evaluated the efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating potent activity and low resistance rates compared to traditional antibiotics .
- Anticancer Research : Another investigation focused on a series of thiazole compounds that inhibited HSET activity in cancer cells, leading to increased multipolarity and subsequent cell death .
Q & A
Q. How can researchers address discrepancies in reported biological activity between this compound and its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
